HER2-over-EGFR Selectivity Ratio: >1,000-Fold (ARRY-380) vs. ~1-Fold (Lapatinib) vs. ~1.6-Fold (Neratinib)
ARRY-380 exhibits >1,000-fold greater potency for HER2 relative to EGFR in cellular signaling assays, a design feature that virtually eliminates EGFR-driven pharmacology [1]. By contrast, lapatinib is a dual inhibitor with approximately equipotent activity against purified EGFR (IC50 10.2 nM) and HER2 (IC50 9.8 nM), yielding a selectivity ratio of ~1.04 [2]. Neratinib, an irreversible pan-HER inhibitor, displays only ~1.6-fold selectivity for HER2 (IC50 59 nM) over EGFR (IC50 92 nM) in purified kinase assays [3]. In a biochemical screen of 223 kinases, ARRY-380 showed restricted inhibition within the EGFR kinase family, with minimal off-target kinase activity [4]. This unprecedented selectivity window is the foundational differentiator that enables ARRY-380 to be combined with trastuzumab and capecitabine without the EGFR-mediated toxicities (grade ≥3 rash, diarrhea) that limit lapatinib and neratinib dosing [5].
| Evidence Dimension | HER2 selectivity vs. EGFR (fold-selectivity ratio) |
|---|---|
| Target Compound Data | ARRY-380 (tucatinib): >1,000-fold selective for HER2 over EGFR in cellular signaling assays |
| Comparator Or Baseline | Lapatinib: ~1.04-fold (purified HER2 IC50 9.8 nM vs. EGFR IC50 10.2 nM); Neratinib: ~1.6-fold (purified HER2 IC50 59 nM vs. EGFR IC50 92 nM) |
| Quantified Difference | ARRY-380 HER2 selectivity exceeds lapatinib by >960-fold and exceeds neratinib by >625-fold |
| Conditions | ARRY-380: cell signaling assays measuring HER2 vs. EGFR phosphorylation (Kulukian 2020); Lapatinib and neratinib: purified kinase domain in vitro assays; 223-kinase biochemical screen for broader selectivity context |
Why This Matters
For procurement decisions, EGFR co-inhibition is the dominant dose-limiting toxicity driver among HER2 TKIs; ARRY-380's >1,000-fold window uniquely decouples therapeutic HER2 blockade from EGFR-mediated adverse events, enabling sustained target coverage and combination regimens.
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- [2] Rusnak DW, Lackey K, Affleck K, et al. The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Mol Cancer Ther. 2001;1(2):85-94. PMID: 12467226 View Source
- [3] Rabindran SK, Discafani CM, Rosfjord EC, et al. Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase. Cancer Res. 2004;64(11):3958-3965. doi:10.1158/0008-5472.CAN-03-3524 View Source
- [4] IUPHAR/BPS Guide to Pharmacology. Tucatinib ligand page. Accessed 2025. (223-kinase biochemical screen selectivity data) View Source
- [5] Murthy RK, Loi S, Okines A, et al. Tucatinib, Trastuzumab, and Capecitabine for HER2-Positive Metastatic Breast Cancer. N Engl J Med. 2020;382(7):597-609. doi:10.1056/NEJMoa1914609 View Source
